9-Oxodecanoic acid

説明

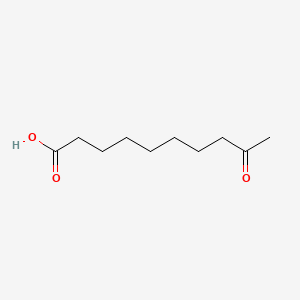

Structure

3D Structure

特性

IUPAC Name |

9-oxodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-9(11)7-5-3-2-4-6-8-10(12)13/h2-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYFKKNYEIXWOQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60161969 | |

| Record name | Decanoic acid, 9-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1422-26-0 | |

| Record name | 9-Oxodecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1422-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decanoic acid, 9-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001422260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanoic acid, 9-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Synthesis and Natural Occurrence of 9 Oxodecanoic Acid

Organismal Sources and Biosynthetic Pathways

The biological synthesis of 9-Oxodecanoic acid is carried out by certain organisms through dedicated enzymatic machinery, often involving the metabolic transformation of precursor fatty acids.

Apis mellifera as a Primary Biological Producer

The European honeybee, Apis mellifera, stands out as a key biological source of this compound. This compound is a constituent of the queen mandibular pheromone (QMP), a complex blend of chemicals secreted by the mandibular glands of queen honeybees. evitachem.comtandfonline.com While (E)-9-oxo-2-decenoic acid (9-ODA) is recognized as the principal component of QMP and is largely responsible for its diverse biological functions, this compound is also consistently identified within these secretions. evitachem.comtandfonline.comtandfonline.com The mandibular glands of queen bees serve as the primary production site for these pheromones, which are vital for maintaining the social order of the colony, suppressing the reproductive development of worker bees, and attracting male drones. evitachem.combritannica.comwikipedia.orgresearchgate.netbiochemjournal.comresearchgate.net

Enzymatic Mechanisms and Precursor Molecules

The biosynthesis of fatty acids, including those found in the secretions of honeybees, involves intricate enzymatic pathways. While the precise enzymatic steps leading directly to this compound in Apis mellifera are not as extensively characterized as those for 9-ODA, the presence of structurally related compounds in the mandibular gland secretion suggests interconnected metabolic routes. tandfonline.comtandfonline.com Research into the synthesis of similar oxo-fatty acids in other organisms, such as fungi, indicates that enzymes like lipoxygenase and hydroperoxide lyase can facilitate the conversion of fatty acids, such as linoleic acid, into oxo-fatty acids. sciepublish.comresearchgate.net

Studies suggest that 9-hydroxy-2E-decenoic acid (9-HDA), another component found in royal jelly, may act as a precursor to 9-ODA in queen bees, implying a potential metabolic relationship between hydroxylated and oxo-fatty acids within the honeybee. nih.gov Worker bees are known to produce 9-HDA, which is then consumed by the queen and potentially converted into 9-ODA. nih.gov The biosynthetic pathway responsible for honeybee mandibular gland secretion involves genes that are differentially expressed in queens compared to workers, reflecting their distinct roles in pheromone production. biochemjournal.com

Precursor molecules for the biological synthesis of fatty acids typically originate from metabolic processes involving carbohydrates and lipids. Although the specific direct precursors for this compound in Apis mellifera are not explicitly detailed in the available research, the identification of various ten-carbon aliphatic compounds in honeybee secretions suggests that derivatives of decanoic acid serve as key intermediates. tandfonline.com

Identification of this compound in Biological Matrices

This compound has been successfully identified and quantified in biological samples, offering valuable insights into its natural occurrence and potential biological significance.

Quantification in Glandular Secretions

This compound has been detected in the secretions of the mandibular glands of queen honeybees. tandfonline.comtandfonline.com Early chemical analyses, employing techniques such as gas-liquid chromatography (GLC), were crucial in identifying and quantifying the various components present in these glandular secretions. tandfonline.comtandfonline.com These investigations revealed a complex mixture of compounds, including this compound, alongside the more prevalent 9-oxodec-2-enoic acid (9-ODA) and 9-hydroxydecanoic acid. tandfonline.comtandfonline.com

While precise quantitative data for this compound in honeybee glandular secretions can exhibit variations influenced by factors such as the queen's age and physiological status, its consistent identification in analyses of mandibular gland extracts confirms its natural presence in this biological matrix. tandfonline.comtandfonline.com For illustrative purposes, studies have provided quantitative data for other mandibular gland pheromones, such as the amounts of 9-ODA found in honeybee head extracts. researchgate.net

Detection in Other Biological Samples

Beyond its presence in honeybee glandular secretions, this compound and related oxo-fatty acids have been identified in other biological contexts. For example, 9-oxononanoic acid (9-ONA), a related ω-oxo carboxylic acid, has been detected in the fecal water of rats and is considered a potential product of ω-6 fatty acid peroxidation. mdpi.com While this compound itself is not explicitly mentioned as being detected in human exhaled breath in the provided search results, mass spectrometry techniques have successfully identified ω-oxoalkanoic acids with carbon chain lengths ranging from 5 to 15 in exhaled breath condensate. lipidmaps.org Furthermore, the retention time and fragmentation patterns of synthesized 10-oxodecanoic acid showed good agreement with a standard, suggesting the potential for detecting similar compounds in this matrix. lipidmaps.org

The detection of oxo-fatty acids in various biological samples implies that they can arise from lipid metabolism or peroxidation processes occurring in different organisms. mdpi.comlipidmaps.org Although detailed information on the widespread occurrence and quantification of this compound in biological samples beyond honeybees is limited in the provided search results, the identification of related compounds suggests the possibility of its presence in other biological matrices.

Here is a table summarizing the occurrence of this compound and related compounds in biological matrices:

| Compound Name | Biological Source | Matrix | Notes |

| This compound | Apis mellifera (Honeybee) | Mandibular gland secretion | Component of queen mandibular pheromone. tandfonline.comtandfonline.com |

| 9-Oxodec-2-enoic acid | Apis mellifera (Honeybee) | Mandibular gland secretion | Major component of queen mandibular pheromone. evitachem.comtandfonline.comtandfonline.com |

| 9-Hydroxydecanoic acid | Apis mellifera (Honeybee) | Mandibular gland secretion | Also found in secretions. tandfonline.comtandfonline.com |

| 9-Hydroxy-2E-decenoic acid | Apis mellifera (Honeybee) | Royal jelly | Considered a precursor to 9-ODA. nih.gov |

| 4-Oxodecanoic acid | Acromyrmex octospinosus (Leaf-cutter ant) | Metapleural gland secretion | Identified as a component. si.eduucsd.edu |

| 9-Oxononanoic acid | Rat | Fecal water | Potential peroxidation product of ω-6 fatty acids. mdpi.com |

| ω-Oxoalkanoic acids (C5-C15) | Human | Exhaled breath condensate | Detected using mass spectrometry. lipidmaps.org |

| 10-Oxodecanoic acid | Agaricus bisporus (Mushroom) | Enzymatic product from linoleic acid | Characterized as an enzymatic product. researchgate.net |

Note: This table is intended to be interactive in the final rendered output.

Elucidation of Biological Functions and Molecular Mechanisms of 9 Oxodecanoic Acid

Pheromonal Functionality in Social Insects In social insects, particularly honeybees (Apis mellifera), chemical communication plays a vital role in regulating complex social structures and behaviorsnih.govnih.gov. Pheromones, secreted by various glands, mediate interactions between individuals and influence colony-level organizationnih.govnih.govbiochemjournal.com. 9-Oxodecanoic acid is among the compounds identified in these crucial signaling blendstandfonline.com.

Role as a Queen Honeybee Mandibular Gland Pheromone The mandibular glands of the queen honeybee are a primary source of pheromones that exert significant influence over the colonytandfonline.comevitachem.com. While 9-oxo-2-decenoic acid (9-ODA) is the most abundant and well-studied component of the queen mandibular pheromone (QMP), this compound is also present in these secretionstandfonline.comnih.gov. These mandibular gland components collectively contribute to the queen's ability to regulate colony activities and maintain her reproductive dominancenih.govwikipedia.org.

Inhibition of Worker Ovarian Development A critical function of the queen mandibular gland pheromone blend is the inhibition of ovarian development in worker beeswikipedia.orgwikipedia.orgwikipedia.org. This physiological effect ensures that worker bees remain sterile and focus on tasks essential for colony maintenance, such as foraging, brood care, and hive defensewikipedia.orgwikipedia.org. Research has demonstrated that extracts of queen mandibular glands, containing a mixture of compounds including this compound and prominently 9-ODA, can inhibit worker ovary developmenttandfonline.comresearchgate.net. While 9-ODA is known to be largely responsible for this inhibitory effect, the contribution of this compound specifically to this function is less clearly defined and may be part of a broader synergistic effect of the total pheromone blendresearchgate.netbritannica.com. Studies have shown that the inhibitory effect on worker ovaries is more effective when multiple pheromone components are presentbritannica.com.

Research Findings on Ovarian Development Inhibition: Early research identified that "queen substance," containing this compound and other compounds, partially inhibits worker ovary development tandfonline.comresearchgate.net. Injection of 9-oxodecenoic acid (likely referring to 9-ODA, the unsaturated analog) has been shown to partially inhibit ovary development in workers researchgate.net. The presence of a live queen is more effective in inhibiting oogenesis than 9-oxodecenoic acid or queen scent alone or in combination, suggesting the involvement of a complex blend and potentially other factors researchgate.net.

Mediation of Drone Attraction and Mating Behavior 9-Oxo-2-decenoic acid (9-ODA) is a potent sex attractant for male honeybees (drones), playing a crucial role in mediating drone attraction to the queen during mating flightsnih.govbiochemjournal.comwikipedia.orgbeeculture.com. Drones are attracted to queen pheromones in designated drone congregation areas where mating occurs in mid-airbiochemjournal.combeeculture.comnih.gov. While 9-ODA is the primary long-distance attractant, the role of this compound in drone attraction and mating behavior is not as extensively documented as that of its unsaturated analognih.govresearchgate.net. However, given its presence in the queen's mandibular gland secretion, it may contribute to the overall pheromonal bouquet that facilitates drone-queen interactions, potentially at closer range or in conjunction with other componentswikipedia.orgresearchgate.net. Studies investigating drone responses to different components of the queen mandibular pheromone have primarily focused on 9-ODA and the blend of QMP componentsnih.govresearchgate.net.

Research Findings on Drone Attraction: 9-ODA attracts drones over long distances wikipedia.org. A combination of 9-ODA with other compounds like 9-hydroxydecenoic acid (9-HDA) and 10-hydroxydecenoic acid (10-HDA) can increase drone attraction at close range wikipedia.org. Drones possess specialized olfactory receptors, such as AmOr11, that are highly specific to 9-ODA nih.govnih.gov. Behavioral assays indicate drones are attracted to 9-ODA nih.gov.

Synergistic Interactions with Co-Pheromones Pheromones in social insects often function not in isolation but as complex blends where components can interact synergistically to produce a more potent or complete biological responsenih.govwikipedia.orgnih.gov. The effects of this compound are likely influenced by its interactions with other compounds present in the queen mandibular gland secretion.

Collaborative Effects with 9-Hydroxydecenoic Acid 9-Hydroxydecenoic acid (9-HDA) is another significant component of the queen mandibular pheromone, often present alongside this compound and 9-ODAtandfonline.comnih.govwikipedia.org. Research suggests that 9-HDA can interact with 9-ODA to enhance certain pheromonal effectswikipedia.orgwikipedia.org. Specifically, the inhibitory effect of queen substance on worker ovary development is more effective when combined with 9-HDAwikipedia.orgbritannica.com. While the synergistic interaction between 9-ODA and 9-HDA in inhibiting worker reproduction is established, the specific collaborative effects between this compound and 9-HDA are less explicitly detailed in the literature. However, given the structural similarity and co-occurrence in the mandibular gland secretion, it is plausible that this compound may also contribute to the overall synergistic effects observed within the complex queen pheromone blendtandfonline.comevitachem.com.

Research Findings on Synergistic Interactions: The inhibitory effect of 9-oxodecenoic acid (referring to 9-ODA) on worker ovaries is only fully effective when combined with 9-hydroxydecenoic acid wikipedia.orgbritannica.com. A blend of five QMP components, including 9-ODA and 9-HDA, is necessary to elicit worker retinue behavior researchgate.netnih.gov. Additional compounds can synergize with the main QMP components to increase the retinue response nih.gov.

Data Table: Key Components of Queen Mandibular Gland Secretion and Associated Functions

| Compound Name | PubChem CID | Primary Function(s) |

| This compound | 15016 | Component of queen mandibular gland secretion; potential role in social regulation. |

| 9-Oxo-2-decenoic acid (9-ODA) | 1713086 | Inhibits worker ovary development; attracts drones; regulates social hierarchy. nih.govwikipedia.orgwikipedia.orgwikipedia.org |

| 9-Hydroxydecenoic acid (9-HDA) | 5281891 | Inhibits worker ovary development (synergistic with 9-ODA); promotes swarm stability. wikipedia.orgwikipedia.orgresearchgate.net |

| Methyl p-hydroxybenzoate (HOB) | 7939 | Component of Queen Mandibular Pheromone (QMP). nih.govwikipedia.orgnih.gov |

| 4-Hydroxy-3-methoxyphenylethanol (HVA) | 10275 | Component of Queen Mandibular Pheromone (QMP). nih.govwikipedia.orgnih.gov |

Molecular Recognition and Olfactory Receptor Binding

This compound (9-ODA) is well-established as a key component of the queen mandibular pheromone (QMP) in honeybees (Apis mellifera). nih.govwikipedia.orgcabidigitallibrary.org In this context, it acts as a sex attractant, stimulating the olfactory receptors of male drones. wikipedia.orgbritannica.com

Characterization of Specific Odorant Receptors (e.g., AmOr11)

Research has identified AmOr11 as a specific odorant receptor in honeybees that responds to 9-ODA. nih.govresearchgate.netnih.govresearchgate.netnih.gov This receptor, found in drone antennae, plays a crucial role in detecting the queen substance. nih.govcabidigitallibrary.orgresearchgate.net Studies using Xenopus oocytes and electrophysiology have demonstrated that AmOr11, when coexpressed with AmOr2, responds specifically to 9-ODA with an EC50 of 280 ± 31 nM. nih.govcabidigitallibrary.orgresearchgate.netnih.gov This response was not observed with other components of the queen retinue pheromone (QRP) or other tested social pheromones and floral odors, indicating a high specificity of AmOr11 for 9-ODA. nih.govresearchgate.netnih.gov The expression level of AmOr11 has been reported to be higher in the antennae of sexually mature drones compared to immature drones, suggesting an association with sexual maturity and mating behavior. researchgate.net

Ligand-Receptor Dynamics and Signaling Cascades

The interaction between 9-ODA and its specific receptor, AmOr11 (coexpressed with AmOr2), initiates a signaling cascade in the olfactory receptor neurons of honeybees. nih.govresearchgate.netresearchgate.net Insect odorant receptors, unlike their mammalian counterparts which are G protein-coupled receptors (GPCRs), function as ligand-gated ion channels, forming heteromeric complexes with a co-receptor (Orco, which is AmOr2 in honeybees). nih.govfrontiersin.org The binding of 9-ODA to the AmOr11 + AmOr2 complex is thought to open this ion channel, allowing the flow of charged particles and thereby activating the olfactory sensory cells. nih.govfrontiersin.org This activation generates electrical signals within the olfactory receptor neurons. frontiersin.org The response of AmOr11 + AmOr2 to 9-ODA has been shown to reach a plateau during pheromone application and decay upon washout. nih.gov

Ligand-receptor interactions are fundamental in signal transduction, where signal molecules (ligands) bind to specific receptors, leading to their activation and the generation of intracellular signals that alter cell behavior. arxiv.org While the precise downstream signaling cascade initiated by 9-ODA binding to AmOr11 in honeybees is an area of ongoing research, the activation of olfactory receptor neurons is the initial step in the neurobiological processing of this pheromonal signal. nih.gov

Neurobiological Implications of Pheromonal Activity

As a major component of the queen mandibular pheromone, 9-ODA has significant neurobiological implications in honeybees, influencing both sexual and social behaviors. nih.govnih.govresearchgate.net It acts as a long-distance sex attractant for drones, guiding them to drone congregation areas for mating flights. wikipedia.orgcabidigitallibrary.orgresearchgate.netplos.org Upon detecting 9-ODA, drones initiate searching and chasing behavior. cabidigitallibrary.orgresearchgate.net The olfactory neurons tuned to 9-ODA project to specific areas in the drone antennal lobe, the first level of olfactory processing. nih.gov The enlarged male-specific macroglomerulus 2 (MG2) in the drone antennal lobe is activated when antennae are stimulated with 9-ODA, suggesting that olfactory neurons projecting to MG2 express AmOr11. nih.gov

Beyond its role as a sex pheromone, 9-ODA also functions as a primer pheromone within the hive, influencing worker physiology and behavior. nih.govwikipedia.orgnih.gov It contributes to the inhibition of ovary development in worker bees, a key aspect of the colony's social structure. wikipedia.orgbritannica.comresearchgate.net The exact neurobiological mechanisms underlying these primer effects are not fully understood but are thought to involve effects on the nervous system. wikipedia.org The complex communication system involving 9-ODA ranges from attracting drones to signaling within the colony, promoting the queen's behavioral relationship with workers. researchgate.net

Cellular and Physiological Signaling Roles

Beyond its well-characterized pheromonal activity, this compound has been implicated in other cellular and physiological processes, including potential modulatory effects on cell growth and differentiation and influence on plant hormone signaling pathways.

Modulatory Effects on Cell Growth and Differentiation

Research suggests that 9-oxo-fatty acids, including potentially this compound, can influence cell proliferation and induce apoptosis in certain cell types. Studies on the effects of 9-oxo-octadecadienoic acids (9-oxo-ODAs) on human cervical cancer cells have shown that these compounds suppressed cell proliferation in a concentration-dependent manner and induced apoptosis. nih.govresearchgate.net Transcriptome and proteomic analyses revealed that 9-oxo-ODAs altered cell cycle and p53 pathways and decreased the expression of cyclin-dependent kinases (CDK1 and CDK2), which are crucial for cell cycle progression and proliferation. nih.govresearchgate.net Specifically, 9-oxo-ODAs decreased CDK1 and CDK2 mRNA and protein levels. nih.gov The decrease in CDK1 expression was correlated with growth inhibition. nih.gov While these studies focus on 9-oxo-octadecadienoic acids, they provide insight into the potential mechanisms by which related oxo-fatty acids like this compound might modulate cell growth and differentiation by affecting cell cycle regulators and inducing apoptosis. nih.govresearchgate.netresearchgate.net

Interactive Table 1: Effects of 9-oxo-ODAs on Human Cervical Cancer Cells

| Effect | Observation | Mechanism Involved (where studied) | Citation |

| Cell Proliferation | Suppressed in a concentration-dependent manner | Inhibition of CDKs (CDK1, CDK2) | nih.govresearchgate.net |

| Apoptosis | Induced in a concentration-dependent manner | Activation of apoptosis pathways | nih.govresearchgate.net |

| Cell Cycle | Altered (e.g., effects on G2M checkpoint) | Downregulation of CDKs | nih.govresearchgate.net |

| CDK1/CDK2 Expression | Decreased mRNA and protein levels | Affects cell cycle progression | nih.govresearchgate.net |

| HPV Oncoprotein Expression | Reduced (for HPV16-E6/E7, HPV18-E6/E7) | Contributes to proliferation inhibition | nih.govresearchgate.net |

Influence on Plant Hormone Signaling Pathways

Studies have indicated that this compound may play a role in regulating plant cell growth by modulating hormone signaling pathways. ontosight.ai While detailed mechanisms are still being elucidated, oxylipins, which are oxygenated fatty acid derivatives, are known to be involved in various plant processes, including growth and responses to stress. Some oxo-fatty acids, such as 10-oxo-trans-8-decenoic acid (10-ODA), have been shown to possess hormone-like properties in fungi, influencing growth and development of fungal structures. researchgate.net Although this compound is a different compound, its structural similarity to other biologically active oxo-fatty acids suggests a potential for interaction with plant signaling networks. Plant hormones are crucial for integrating environmental cues with a plant's genetic program and regulate various aspects of growth and development by acting through complex signaling pathways involving receptors and downstream effectors. ucsd.eduasps.org.aunih.gov Further research is needed to fully understand the specific influence of this compound on these intricate plant hormone signaling networks. ontosight.ai

Participation in Metabolic Pathways and Energy Homeostasis

In biological systems, this compound and its derivatives are suggested to play roles in metabolic pathways, including those linked to energy production and storage. ontosight.ai Medium-chain fatty acids, such as this compound, have been investigated for their potential effects on lipid metabolism. ontosight.ai Intermediary metabolism encompasses the intracellular chemical processes that convert nutritive materials like carbohydrates, proteins, and fats into cellular components. sajaa.co.za Fatty acids, after cellular uptake, are activated and can enter pathways like beta-oxidation for energy production or be used in lipid synthesis. sathyabama.ac.in

Intermediary Metabolism and Cellular Uptake Mechanisms (e.g., FATP1 Transport)

Fatty acids are metabolized through processes such as beta-oxidation, primarily occurring in the mitochondrial matrix, where they are successively cleaved to produce acetyl-CoA. sathyabama.ac.in Acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle, a central pathway in energy metabolism. uc.pt

Cellular uptake of fatty acids involves various mechanisms and transport proteins. Fatty acid transport proteins (FATPs) are a family of membrane proteins implicated in facilitating the translocation and cellular uptake of fatty acids. imrpress.comresearchgate.net FATP1, a member of this family, is an integral transmembrane protein that has been shown to augment the uptake of long-chain fatty acids (LCFAs) when expressed in cultured cells. imrpress.complos.org FATP1 is localized to the plasma membrane and is associated with the import of fatty acids. imrpress.com Beyond transport, FATP1 also possesses acyl-CoA synthase activity, which is crucial for downstream metabolic pathways, as it catalyzes the esterification of fatty acids with CoA, a necessary step for processes like triglyceride synthesis and oxidation. imrpress.comresearchgate.net Studies have indicated that the overexpression of FATP1 can lead to increased acyl-CoA synthetase activity and enhanced fatty acid uptake in adipocytes. imrpress.complos.org The mechanism by which FATPs facilitate fatty acid uptake is suggested to involve metabolic trapping, where the fatty acids are quickly converted to acyl-CoA derivatives upon entering the cell. plos.orgnih.gov

Broader Biological Activities and Therapeutic Potential

Research is exploring the broader biological activities of this compound, including its potential therapeutic applications. ontosight.ai

Investigation of Antimicrobial Efficacy

Medium-chain fatty acids, including modified forms, have been studied for their potential health benefits, such as antimicrobial properties. ontosight.ai Research has investigated the antimicrobial activities of fatty acids, including their potential to inhibit the growth of pathogens. ontosight.ai For instance, 9-octadecenoic acid (oleic acid), a different fatty acid, has been reported to have antibacterial activity, particularly against certain Gram-positive bacterial species. mcmaster.ca Some studies on related oxo-fatty acids, such as 10-oxododecanoic acid, have also indicated antimicrobial activity against specific pathogens. vulcanchem.com

Exploration of Antifungal Properties

The antifungal properties of fatty acids and their derivatives are also an area of investigation. Derivatives of 9-oxodecenoic acid have been explored for their antifungal activities, suggesting potential in developing novel therapeutic agents. ontosight.ai Some research on related compounds, like 5-oxododecanoic acid synthesized by certain Lactobacillus strains, has identified them as having antifungal potential. nih.gov Studies on 10-oxododecanoic acid have demonstrated antifungal activity against certain pathogens, with reported minimum inhibitory concentrations (MIC). vulcanchem.com The mechanism of action for the antifungal activity of such compounds may involve the disruption of microbial cell membranes and the inhibition of essential enzymes involved in fatty acid metabolism. vulcanchem.com

Table 1: Properties of this compound

| Property | Value | Source |

| Chemical Formula | C10H18O3 | ontosight.aiuni.lunih.gov |

| Molecular Weight | 186.1256 Da (Monoisotopic) | uni.lu |

| XLogP (predicted) | 1.7 | uni.lu |

| Structure | Decanoic acid backbone with oxo group at C9 | ontosight.aiontosight.ai |

Table 2: Minimum Inhibitory Concentrations (MICs) of a Related Oxo-Fatty Acid (10-Oxododecanoic Acid) Against Morganella morganii

| Compound | Pathogen | MIC (µg/mL) | Source |

| 10-Oxododecanoic acid | Morganella morganii | 50–100 | vulcanchem.com |

Advanced Methodologies for 9 Oxodecanoic Acid Research

Strategies for Chemical Synthesis

Several multi-step synthetic approaches have been explored for the preparation of 9-Oxodecanoic acid and related oxo-fatty acids. One convenient route to this compound involves starting from 10-undecenoic acid. tandfonline.com This approach demonstrates the utility of readily available fatty acids as starting materials for the synthesis of target compounds with modified chain lengths and functional groups. tandfonline.com Another reported method involves the production of this compound from methyl 9-decenoate. taylorandfrancis.com

Optimization of reaction conditions, such as temperature, reaction time, solvent, and reagent stoichiometry, is critical in multi-step syntheses to maximize yield and minimize副产物 formation. While specific detailed reaction optimizations solely for this compound synthesis are not extensively detailed in the provided snippets, general principles of organic synthesis, including careful control of reaction parameters, are applied in these multi-step routes to improve efficiency.

Derivatization and functional group transformations are integral to the synthesis of this compound. For instance, synthetic routes often involve transformations of existing functional groups or introduction of new ones, such as the oxidation of a hydroxyl group to a ketone or the modification of a terminal double bond.

In the context of analysis, derivatization of carbonyl compounds, including ω-oxo carboxylic acids like 10-oxo-decanoic acid and 9-oxo-nonanoic acid, is employed to improve their stability and enhance detection in techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS). mdpi.comresearchgate.net This typically involves reactions that convert the reactive carbonyl group into a more stable derivative, such as an oxime ether. researchgate.net While this derivatization is primarily for analytical purposes, the chemical reactions involved highlight relevant functional group transformations of the ketone moiety.

Stereoselective synthesis is a crucial aspect in the preparation of chiral molecules, ensuring the formation of a specific stereoisomer. While this compound itself is not chiral at the oxo-substituted carbon, stereoselective approaches are highly relevant in the synthesis of related oxo-decanoic acids that possess chiral centers. For example, stereocontrolled synthesis has been applied to prepare differently substituted 2-amino-8-oxodecanoic acids, which are components of natural histone deacetylase inhibitors. nih.govresearchgate.net Key steps in such stereochemical synthetic pathways can involve techniques like Evans asymmetric alkylation and Sharpless asymmetric epoxidation. nih.gov Additionally, stereoselective synthesis of chiral δ-lactones has been achieved using engineered carbonyl reductases, demonstrating enzymatic approaches to control stereochemistry in the vicinity of a carbonyl group. rsc.org Although these examples pertain to related compounds, they illustrate the types of stereoselective methodologies that could potentially be adapted or considered for the synthesis of chiral derivatives or precursors of this compound if required.

Improving the efficiency and yield of this compound synthesis at the laboratory scale is essential for research purposes. The reported yield for the 2-step synthesis of this compound from 10-hydroxyundecanoic acid is 55%. tandfonline.com For the synthesis of 9-oxo-2(E)-decenoic acid (a related compound), a simple and straightforward synthesis using ultrasonic waves and modified Wittig reaction reported a yield of 65.6% for the final product after alkaline hydrolysis of the intermediate ester. ias.ac.in

Strategies for improving efficiency and yield in fatty acid synthesis, which can be potentially applied to this compound, include optimizing reaction conditions, exploring alternative catalysts, and developing convergent synthetic routes that minimize the number of steps. sciepublish.comrsc.org For instance, biocatalytic approaches using enzymes are being investigated for the production of various fatty acids and their derivatives, offering potential for improved efficiency and selectivity under milder conditions. sciepublish.comrsc.org

Multi-Step Synthetic Routes and Reaction Optimizations

Derivatization and Functional Group Transformations

Analytical Techniques for Detection and Quantification

Accurate detection and quantification of this compound are necessary for studying its presence in various samples, including biological extracts. Chromatographic techniques coupled with mass spectrometry are commonly employed for this purpose due to their sensitivity and specificity. mdpi.comnih.govnih.govlipidmaps.orgscielo.brresearchgate.net

Chromatographic separations, particularly using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS), are widely used for the analysis of fatty acids and oxo-fatty acids in complex biological matrices. mdpi.comnih.govnih.govlipidmaps.orgscielo.brresearchgate.netresearchgate.net These techniques allow for the separation of this compound from other components in the extract before detection by mass spectrometry.

Sample preparation is a critical step in the chromatographic analysis of biological extracts and often involves extraction of lipids or fatty acids using organic solvents. researchgate.net Derivatization of analytes, such as carbonyl compounds, may be performed to improve their chromatographic behavior, stability, and detection sensitivity, particularly in LC-MS analysis. mdpi.comresearchgate.net For example, derivatization with a brominated O-benzylhydroxylamine has been used for the analysis of ω-oxo-carboxylic acids by LC-HRMS. mdpi.comresearchgate.net

Various chromatographic columns and mobile phases are utilized depending on the specific technique and the nature of the sample. For instance, reversed-phase HPLC with C18 columns is commonly used for the separation of fatty acids. nih.gov The mobile phase typically consists of a mixture of water and organic solvents, often with the addition of an acidic modifier like formic acid to improve peak shape and ionization of acidic compounds. mdpi.comnih.govlipidmaps.org Gradient elution is frequently employed to achieve optimal separation of a wide range of compounds with varying polarities. mdpi.comnih.gov

Mass spectrometry detection provides sensitive and selective identification and quantification of this compound based on its mass-to-charge ratio and fragmentation pattern. mdpi.comlipidmaps.org Both positive and negative ionization modes can be used, depending on the compound and derivatization strategy. nih.govnih.govlipidmaps.org High-resolution mass spectrometry (HRMS) offers increased confidence in compound identification through accurate mass measurements. mdpi.comnih.gov Tandem mass spectrometry (MS/MS) can provide structural information through fragmentation analysis. mdpi.comlipidmaps.org

Studies have reported the detection of ω-oxoalkanoic acids, including those structurally similar to this compound, in biological samples like exhaled breath condensate using UHPLC-MS. lipidmaps.org LC-HRMS methods have also been developed for the analysis of ω-oxo-carboxylic acids in intestinal lumen samples. mdpi.com These studies highlight the applicability of modern chromatographic-mass spectrometric techniques for the analysis of this compound in biological contexts.

Interactive Table: Chromatographic Parameters for Oxo-Fatty Acid Analysis

| Technique | Column Type | Mobile Phase Composition | Detection Method | Sample Type | Reference |

| HPLC-HRMS | Kinetex C18 | H₂O/CH₃CN/HCOOH and CH₃CN/H₂O/HCOOH gradient | ESI-Orbitrap (Pos) | Intestinal lumen | mdpi.comnih.gov |

| UHPLC-MS | Not specified | Water with 0.1% Formic Acid, Methanol with 0.1% Formic Acid gradient | SESI-TripleTOF (Neg) | Exhaled breath | lipidmaps.org |

| GC-MS | DB-FFAP (attempted) | Not specified | Not specified | Hydroxy/Oxo acids | researchgate.net |

| HPLC-UV | Not specified | Not specified | UV Detection | Honeybee queen extracts | scielo.br |

Quantitative analysis is achieved by establishing calibration curves using authentic standards of this compound. The linearity of the calibration curve, limits of detection (LOD), and limits of quantification (LOQ) are important parameters for validating an analytical method. researchgate.net Good linearity values (R² > 0.99) have been observed for the analysis of various fatty acids. researchgate.net

Chromatographic Separations in Biological Extracts

Gas Chromatography (GC) and Liquid Chromatography (LC) Applications

Chromatographic techniques, including Gas Chromatography (GC) and Liquid Chromatography (LC), are fundamental for the analysis of this compound in various matrices. GC, often coupled with Mass Spectrometry (GC-MS), has been utilized for the identification of this compound, typically after derivatization to enhance volatility researchgate.netnih.gov. For instance, this compound was identified as its methyl ester in the bark of Mitragyna inermis using GC-MS researchgate.net. Similarly, methanolyzed extracts from the triglycerides of the lichen Dictyonema glabratum were analyzed by GC-MS, revealing the presence of this compound esters alongside other fatty acids nih.gov.

LC, particularly High-Performance Liquid Chromatography (HPLC), is also employed, often coupled with mass spectrometry (LC-MS) mdpi.com. LC-MS is effective for analyzing compounds like this compound that may be less volatile or thermally labile than those suitable for GC leeder-analytical.com. Reverse-phase HPLC with UV detection can be used for quantifying purity and detecting byproducts . LC-HRMS analysis has been used to track the incorporation of oxidized fatty acids, structurally similar to this compound, into cellular membranes in lipidomic profiling studies .

Challenges can arise when analyzing free fatty acids like this compound by GC without derivatization, potentially leading to late elution, poor peak shape, and column retention researchgate.net.

Mass Spectrometric (MS) Characterization

Mass Spectrometry (MS) is a crucial tool for the identification and structural characterization of this compound. It involves ionizing the compound and measuring the mass-to-charge ratio of the resulting ions and fragments synthinkchemicals.com.

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, which are essential for determining the elemental composition of a compound and identifying metabolites leeder-analytical.comwaters.com. LC-HRMS has been used in untargeted approaches to identify lipid peroxidation compounds, including oxo-fatty acids mdpi.com. The identity of compounds like 9-oxo-octadecadienoic acid has been confirmed by comparing their exact mass obtained via HRMS with that of authentic standards mdpi.com. HRMS is particularly valuable for unknown compound identification and structural elucidation, offering sub-ppm mass accuracy leeder-analytical.com.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS), also known as MS², involves the fragmentation of selected ions and the analysis of the resulting fragment ions synthinkchemicals.com. This technique provides detailed structural information about the molecule synthinkchemicals.com. MS/MS spectra are used to confirm the identity of compounds by comparing fragmentation patterns with those of standards or spectral libraries mdpi.comlipidmaps.org. For example, the identity of 9-oxo-octadecadienoic acid was confirmed by comparing its MS/MS spectrum with that of a derivatized authentic standard mdpi.com. MS/MS can reveal characteristic fragmentation patterns; in the case of ω-oxoalkanoic acids, a fragment corresponding to the loss of CO₂ can be detected lipidmaps.org. Tandem MS has also been applied to the structural elucidation of complex molecules containing oxodecanoic acid derivatives, such as in the characterization of peptide antibiotics tandfonline.comnih.gov.

Spectroscopic Methods for Confirmation

Spectroscopic methods complement chromatographic and mass spectrometric techniques by providing additional information about the structure and functional groups of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is used to identify structural features . Infrared (IR) spectroscopy can be used to monitor functional groups, such as the carbonyl stretching frequency . Spectroscopic methods, in combination with mass spectrometry, have been used to characterize compounds isolated from natural sources evitachem.comresearchgate.net.

Derivatization Strategies for Enhanced Analytical Sensitivity

Derivatization involves chemically modifying a compound to improve its analytical properties, such as volatility for GC or ionization efficiency for MS mdpi.comcolostate.edu. For GC analysis of fatty acids, including oxo-fatty acids, derivatization to form methyl esters or silyl (B83357) derivatives is common to enhance volatility nih.govcolostate.edu. Derivatization can also improve detection sensitivity and stabilize reactive compounds like aldehydes, which can be formed from lipid peroxidation mdpi.com. Various derivatization reagents and strategies exist, chosen based on the specific analytical requirements and the functional groups of the target compound colostate.edunih.gov. For example, derivatization with reagents like BBHA (bromo-benzyl-hydroxyamine) has been used to stabilize and enhance the detection of carbonyl compounds, including oxo-fatty acids, by LC-HRMS mdpi.com.

Experimental Models in Biological Research

Experimental models are crucial for investigating the biological roles and activities of this compound. While the search results provide limited direct information on specific experimental models used solely for this compound, research on similar oxidized fatty acids and related compounds offers insights into potential model systems.

Studies on oxidized fatty acids, such as 9-oxo-octadecadienoic acid, utilize experimental models like rats to investigate their presence and formation in biological matrices such as fecal water mdpi.com. Lipidomic profiling using LC-MS in in vitro studies can track the incorporation of oxidized fatty acids into cellular membranes . Enzyme inhibition assays can be used to study the interaction of compounds structurally similar to this compound with enzymes like lipoxygenase (LOX) or cyclooxygenase (COX) . Competitive binding assays using fluorescent probes are also suggested for studying binding to receptors like PPARs .

Furthermore, research on related compounds like (E)-9-oxo-2-decenoic acid, a honeybee pheromone, involves studying its effects on honeybee behavior and physiology, indicating the use of insect models wikipedia.org. The identification of this compound as an enzymatic product from linoleic acid in mushrooms suggests the use of enzymatic or microbial models to study its biosynthesis researchgate.net. Studies on peptide antibiotics containing oxodecanoic acid derivatives have utilized microbial cultures for isolation tandfonline.com.

Experimental models in cell biology, such as yeast (Saccharomyces cerevisiae and Schizosaccharomyces pombe), serve as valuable systems for fundamental biological research and could potentially be applied to study the cellular effects or metabolic pathways involving this compound nih.gov. Research into disease mechanisms often involves pathway analysis and expression profiling, which could be applied to understand how this compound might be involved in biological processes arxiv.org.

In Vivo Studies Utilizing Model Organisms (e.g., Honeybee Colonies)

In vivo studies utilizing model organisms, such as honeybee colonies (Apis mellifera), have provided insights into the roles of oxo fatty acids in complex biological systems. While much of the research in honeybees has focused on 9-oxo-2-decenoic acid (9-ODA), a major component of the queen mandibular pheromone, the presence of this compound has also been detected in the mandibular gland contents of queen honeybees. tandfonline.com

Research on 9-ODA in honeybees demonstrates its critical functions in regulating colony social structure and reproductive behavior. It acts as a sex attractant for male drones and inhibits ovary development in worker bees. wikipedia.orgnih.govresearchgate.netevitachem.com Studies have shown that the amount of 9-ODA can vary between different types of queens, such as Africanized versus European queens, and can be influenced by factors like colony conditions. researchgate.net For instance, studies on Africanized queens in Brazil showed lower amounts of 9-ODA compared to European queens, which might contribute to higher rates of absconding in Africanized colonies. researchgate.net

These in vivo studies highlight the significance of oxo fatty acids in mediating complex social and physiological processes within a colony. While the specific in vivo functions of this compound (the saturated form) in honeybees are less characterized compared to 9-ODA, its presence suggests a potential, yet to be fully elucidated, role within the queen's chemical profile.

Quantitative data on 9-ODA levels in honeybee queens from one study are presented below:

| Queen Type | Compound | Amount (µ g/bee ) |

| Africanized Queens | 9-ODA | 6.56 |

| Africanized Swarms (Absconding) | 9-HDA | 107.4 |

| European Queens | 9-ODA | Higher than Africanized |

Functional Genomics and Electrophysiological Receptor Assays

Functional genomics and electrophysiological receptor assays have been instrumental in identifying and characterizing the molecular targets of chemical compounds, including fatty acid derivatives, in model organisms. In the context of honeybees, these techniques have been successfully applied to identify receptors that respond to queen pheromones.

A significant finding using a functional genomics approach, coupled with electrophysiology (specifically, using Xenopus oocytes and patch-clamp techniques), identified a honeybee odorant receptor, AmOr11, that responds specifically to 9-oxo-2-decenoic acid (9-ODA). nih.gov This receptor showed a specific response to 9-ODA with an EC50 of 280 ± 31 nM, and did not respond to other components of the queen retinue pheromone or floral odors. nih.gov This research demonstrates the molecular basis for the detection of 9-ODA by drones, mediating its role as a sex pheromone. nih.gov

While AmOr11 has been identified as a receptor for 9-ODA, research specifically applying functional genomics and electrophysiological assays to identify receptors for this compound (the saturated analog) was not prominently featured in the search results. However, studies on insect chemosensory proteins (CSPs) and odorant-binding proteins (OBPs) in other insect species have explored their binding affinities to various fatty acids and derivatives, indicating the broader applicability of these methodologies in understanding chemical communication and perception in insects. researchgate.netresearchgate.net

Electrophysiological data for AmOr11 receptor response to 9-ODA is summarized below:

| Receptor | Ligand | EC50 (nM) | Specificity |

| AmOr11 | 9-ODA | 280 ± 31 | Specific to 9-ODA |

Note: This data specifically relates to the receptor for 9-oxo-2-decenoic acid (9-ODA).

Plant Physiology Investigations

Investigations into plant physiology have revealed the involvement of various fatty acid derivatives, including oxylipins, in regulating plant growth, development, and responses to the environment. Research suggests that this compound may play a role as a signaling molecule in plants. ontosight.ai

Studies have indicated that 9-oxodecenoic acid (which in one source was also referred to as this compound, though this may represent a conflation of the saturated and unsaturated forms) could influence plant cell growth by modulating hormone signaling pathways. ontosight.ai This suggests a potential function for oxo fatty acids in the complex network of plant hormonal regulation.

The lipoxygenase pathway in plants is known to produce oxygenated fatty acids (oxylipins) that act as signaling molecules in various processes, including defense responses and development. researchgate.netnih.gov While 9-hydroxy-traumatin, a metabolite of the lipoxygenase pathway, has been isolated and studied, the specific pathways involving the biosynthesis or metabolism of this compound in plants require further detailed investigation. researchgate.net

Research in plant physiology continues to explore the roles of diverse lipid metabolites in mediating plant interactions with their environment and regulating internal processes. The potential for this compound to act as a signaling molecule affecting plant cell growth highlights an area for future research using advanced plant physiology techniques. ontosight.ai

Emerging Research Frontiers and Applications of 9 Oxodecanoic Acid

Agricultural Applications

Research into the agricultural applications of 9-Oxodecanoic acid is exploring its potential to influence plant physiology and enhance crop performance. ontosight.ai

Enhancing Crop Yields and Stress Resilience

Studies suggest that this compound may play a role in regulating plant cell growth by modulating hormone signaling pathways. ontosight.ai This potential involvement in growth regulation indicates a possible avenue for its use in enhancing crop yields. Furthermore, its biological activities could be leveraged to improve stress tolerance in plants. ontosight.ai Abiotic stresses, such as drought, salinity, and extreme temperatures, significantly impact crop productivity. frontiersin.orgcsic.es Biostimulants, including certain organic compounds, are being investigated for their ability to enhance plant resilience to these stresses by mechanisms such as improving antioxidant defenses and regulating hormonal pathways. frontiersin.orgcsic.es While specific detailed research findings directly linking this compound to improved crop yield and stress resilience are still emerging, its reported influence on plant signaling pathways suggests a promising area for future investigation in the context of developing sustainable agricultural practices. ontosight.aifrontiersin.orgbrandonbioscience.com

Biomedical and Biotechnological Interventions

This compound and its derivatives are being explored for their potential in biomedical and biotechnological applications, ranging from therapeutic development to its use in synthetic processes. ontosight.aiontosight.ai

Development of Novel Therapeutic Agents

The antimicrobial and antifungal activities of derivatives of this compound have been explored, suggesting potential applications in the development of new drugs against infectious diseases. ontosight.ai Medium-chain fatty acids, including modified forms like 9-oxo-decanoic acid, have been studied for potential health benefits, including antimicrobial properties. ontosight.ai Research into bioactive natural products and synthetic compounds is a significant area for discovering novel anti-infective and anticancer medicines. mdpi.comjst.go.jp While this compound itself is a subject of research, related compounds and derivatives are actively being investigated for therapeutic potential. For example, 2-amino-8-oxodecanoic acids (Aodas) have been studied as components in natural histone deacetylase (HDAC) inhibitors, which are of interest in cancer research. researchgate.netacs.orgeurekaselect.com

Integration into Complex Organic Compound Synthesis

This compound serves as a versatile intermediate in organic synthesis. cymitquimica.com Its structure, containing both a carboxylic acid and a ketone functional group, allows for diverse chemical transformations. This makes it valuable in the construction of more complex organic molecules. cymitquimica.com The synthesis of various organic compounds often utilizes intermediates like this compound to build the desired molecular architecture. cymitquimica.com

Role as a Synthetic Intermediate for Biologically Active Molecules (e.g., Prostaglandin (B15479496) Precursors)

This compound has been identified as a synthetic intermediate for biologically active molecules, including prostaglandin precursors. pherobase.comroutledge.comtaylorandfrancis.comtandfonline.com Prostaglandins are a group of lipid compounds with diverse hormone-like effects in the body. The synthesis of these complex molecules often requires specific intermediates to build the carbon framework and introduce the necessary functional groups. This compound's structure makes it suitable for this purpose. pherobase.comroutledge.comtaylorandfrancis.comtandfonline.com Its use in the synthesis of such physiologically active compounds highlights its importance in the field of medicinal chemistry and the development of pharmaceutical agents. pherobase.comroutledge.comtaylorandfrancis.comtandfonline.com

Ecological and Environmental Management Strategies

The role of this compound in ecological contexts is primarily recognized through its association with honeybees. 9-Oxo-2-decenoic acid, a closely related unsaturated analog, is a major component of the honeybee queen mandibular pheromone, playing a crucial role in regulating colony behavior and social structure. wikipedia.orgresearchgate.netevitachem.comresearchgate.net While this compound itself is distinct from this pheromone, understanding the ecological roles of related oxo-fatty acids in insects provides context for potential considerations in environmental management strategies, particularly concerning insect populations and ecosystems where these compounds are naturally present. wikipedia.orgresearchgate.netevitachem.comresearchgate.net Research in environmental management also considers the impact of various chemicals on ecosystems and explores strategies for sustainable practices. dcceew.gov.auisa.org.jmuni-muenchen.deresearchgate.net While direct widespread applications of this compound in broad ecological or environmental management strategies are not extensively documented in the provided search results, its potential biological activities and its role as a metabolite or synthetic intermediate suggest it could be relevant in specific, targeted applications, such as those involving insect behavior modulation or the development of biodegradable compounds, though further research is needed in these areas. ontosight.aiontosight.ai

Utilization in Insect Pest Control Programs

This compound, particularly its isomer (E)-9-oxo-2-decenoic acid (also known as 9-ODA or queen substance), is a well-established pheromone in honeybees (Apis mellifera). wikipedia.orgevitachem.combritannica.com Secreted by the queen bee, 9-ODA functions as a sex attractant for male drones, stimulating their olfactory receptors. wikipedia.orgbritannica.combiochemjournal.com Beyond its role in mating, this compound is crucial for regulating the social structure of a honeybee colony. wikipedia.orgevitachem.com It inhibits the development of ovaries in worker bees, a sterile female caste. wikipedia.orgbritannica.com This inhibitory effect is most effective when 9-ODA is combined with another pheromone, 9-hydroxydecenoic acid. wikipedia.org The removal of the queen bee from a hive leads to the initiation of new queen cell construction by worker bees and the development of functional ovaries in previously inhibited drones. wikipedia.org

Understanding the chemical properties of compounds like this compound can contribute to developing strategies for managing bee populations and controlling pests that pose a threat to hives. evitachem.com Semiochemicals, including pheromones, play a vital role in chemical communication among insects and are being explored for pest control strategies. researchgate.netnih.gov Research into insect pheromones and their analogs, including 9-oxo-2E-decenoic acid, is ongoing, with studies focusing on their synthesis and biological action. pherobase.com

Future Directions and Unexplored Research Avenues

Further research is essential to fully understand the mechanisms of action of this compound and to explore its potential applications comprehensively. ontosight.ai

Deeper Elucidation of Cellular and Molecular Mechanisms

While the role of 9-oxodecenoic acid as a pheromone in honeybees is known, the exact biological mechanisms through which it and related substances influence processes like ovarian development and nervous system effects are not fully understood. wikipedia.org Research indicates its potential as a signaling molecule influencing cell growth, differentiation, and survival in certain cell types. ontosight.ai Studies have suggested a role in regulating plant cell growth by modulating hormone signaling pathways. ontosight.ai Further investigation is needed to elucidate the specific cellular and molecular pathways affected by this compound in various organisms.

Exploration of this compound Derivatives and Analogs

The chemical structure of this compound, with its keto group, makes it amenable to further chemical modifications and reactions, expanding its potential uses. ontosight.ai Derivatives of 9-oxodecenoic acid have been explored for potential antimicrobial and antifungal activities. ontosight.ai Research into related compounds, such as 9-hydroxydecenoic acid and trans-2-decenoic acid, highlights the importance of the ketone group and double bond in the specific biological activity observed in honeybees. evitachem.com The synthesis of this compound and its analogs is an active area of research, with various synthetic routes being explored. pherobase.comresearchgate.net Exploring novel derivatives and analogs could lead to compounds with enhanced or altered biological activities for specific applications.

Comprehensive Investigation of Biological Interactions and Signaling Pathways

This compound and its derivatives may play roles in metabolic pathways. ontosight.ai Medium-chain fatty acids, including modified forms, have been studied for potential health benefits and effects on lipid metabolism. ontosight.ai Bacterial semiochemicals, which include volatile organic compounds (BVOCs), play a primary role in chemical communication between insects and can be produced through the catabolism of fatty acids and lipid degradation. mdpi.com This suggests potential interactions between this compound and microbial communities, which could influence insect behavior and physiology. The degradation of N-acyl homoserine lactones (AHLs), signaling molecules used by Gram-negative bacteria, can release products like 3-oxodecanoic acid, indicating a potential link between bacterial quorum sensing and oxo-fatty acids. nih.gov A comprehensive investigation into the interactions of this compound with biological systems, including its involvement in signaling pathways and its interactions with microbial metabolites, is crucial for uncovering its full biological significance and potential applications.

Q & A

Q. What are the common synthetic routes for 9-oxodecanoic acid, and how are they optimized for yield and purity?

this compound is synthesized via multi-step organic reactions. A well-established method involves the Barbier-Wieland degradation of C11 precursors or Arndt-Eistert homologation of C9 carboxylic acids . For example, methyl esters of shorter-chain acids (e.g., this compound derivatives) are elongated using diazomethane-mediated chain extension. Optimization focuses on controlling reaction conditions (e.g., temperature, solvent polarity) to minimize side reactions and enhance purity. Post-synthesis purification often employs column chromatography or recrystallization, with NMR (e.g., H NMR in CDCl) and mass spectrometry used for validation .

Q. How is this compound characterized structurally, and what analytical techniques are critical for verification?

Structural characterization relies on NMR spectroscopy (e.g., H and C NMR) to identify carbonyl (C=O) and carboxylic acid (-COOH) groups. For example, the H NMR spectrum in CDCl shows distinct signals for the oxo group at δ ~2.4 ppm (triplet) and the carboxylic acid proton at δ ~11 ppm . Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are used to confirm purity and molecular weight. Cross-referencing with synthetic intermediates (e.g., methyl esters) ensures accuracy .

Q. What biological roles does this compound play in model organisms, and how are these studied experimentally?

In honeybees (Apis mellifera), this compound acts as a queen mandibular pheromone , regulating worker behavior and suppressing gyne cell formation. Experimental studies involve electroantennographic detection (EAD) to measure antennal responses in pollinators and behavioral assays (e.g., court formation around synthetic pheromone sources) . In metabolic studies, its downregulation in poultry under hydrogen sulfide exposure suggests roles in lipid metabolism, analyzed via untargeted metabolomics and pathway enrichment tools (e.g., KEGG) .

Advanced Research Questions

Q. How does this compound participate in α-linolenic acid metabolism, and what experimental models elucidate its enzymatic pathways?

this compound is a β-oxidation product of α-linolenic acid derivatives. In metabolic studies, stable isotope tracing (e.g., C-labeled substrates) tracks its formation from precursors like 9Z,11E,15Z-hydroperoxyoctadecatrienoate. Enzymatic steps involve lipoxygenases (LOX) and hydroperoxide lyases (HPL) , validated via gene knockout models in fungi or plant systems. Pathway intermediates are identified using LC-MS/MS and compared against synthetic standards .

Q. What experimental contradictions exist regarding the bioactivity of this compound in different biological systems?

Discrepancies arise in its role as a pheromone versus a metabolic intermediate. For instance, in honeybees, nanogram doses suppress gyne cell formation, but higher concentrations are required during reproductive seasons, suggesting synergistic interactions with other pheromones (e.g., tarsal gland secretions) . Conversely, in poultry, downregulation of this compound correlates with disrupted unsaturated fatty acid biosynthesis, highlighting context-dependent roles. Resolving these requires dose-response studies and multi-omics integration (e.g., metabolomics-transcriptomics) .

Q. What challenges arise in quantifying this compound in complex biological matrices, and how are they addressed methodologically?

Quantification is hindered by low abundance and matrix interference. Derivatization (e.g., methyl esterification) improves GC-MS sensitivity, while solid-phase extraction (SPE) with C18 columns enriches the analyte from lipid-rich samples. Internal standards (e.g., deuterated analogs) correct for recovery losses. For cellular studies, single-cell metabolomics or fluorescence tagging (e.g., BODIPY probes) localizes the compound in tissues .

Q. How do stereochemical and regiochemical variations in this compound derivatives influence their biological activity?

The position of the oxo group and double bonds (e.g., 9-oxo vs. 13-oxo isomers) dictates receptor binding specificity. For example, This compound elicits stronger electrophysiological responses in pollinator antennae compared to 9-hydroxydecanoic acid, as shown by GC-EAD assays . Structure-activity relationship (SAR) studies using synthetic analogs (e.g., methylated or halogenated derivatives) reveal critical functional groups for bioactivity, validated via molecular docking simulations .

Q. Methodological Notes

- Contradiction Handling : Cross-validate findings using orthogonal techniques (e.g., NMR and MS) and replicate studies across biological models .

- Advanced Analytics : Combine untargeted metabolomics with isotope-assisted tracing to resolve metabolic flux .

- Ethical Compliance : Adhere to institutional guidelines for animal studies, especially in pheromone research involving pollinators or vertebrates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。